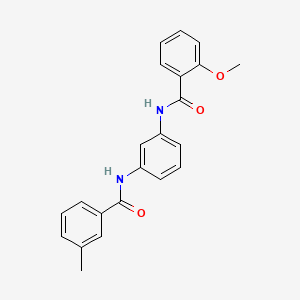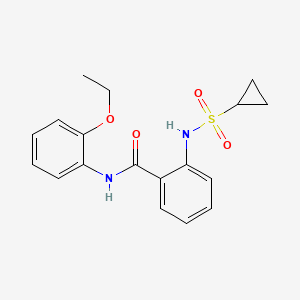
sodium (S)-2-acetamido-4-carboxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (S)-2-acetamido-4-carboxybutanoate is a chemical compound that belongs to the class of amino acids It is a derivative of aspartic acid, where the amino group is acetylated, and the carboxyl group is in the form of a sodium salt
Applications De Recherche Scientifique
Sodium (S)-2-acetamido-4-carboxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium (S)-2-acetamido-4-carboxybutanoate typically involves the acetylation of aspartic acid followed by neutralization with sodium hydroxide. The general steps are as follows:
Acetylation: Aspartic acid is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl aspartic acid.
Neutralization: The N-acetyl aspartic acid is then neutralized with sodium hydroxide to form the sodium salt of (S)-2-acetamido-4-carboxybutanoate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactors and continuous neutralization processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (S)-2-acetamido-4-carboxybutanoate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to aspartic acid and acetic acid under acidic or basic conditions.
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed
Hydrolysis: Aspartic acid and acetic acid.
Oxidation: Oxo derivatives of the original compound.
Substitution: Various acylated derivatives depending on the substituent used.
Mécanisme D'action
The mechanism of action of sodium (S)-2-acetamido-4-carboxybutanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The molecular targets include enzymes involved in amino acid metabolism and transporters responsible for its cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium (S)-2-acetamido-3-carboxypropanoate: Similar structure but with a shorter carbon chain.
Sodium (S)-2-acetamido-5-carboxypentanoate: Similar structure but with a longer carbon chain.
Uniqueness
Sodium (S)-2-acetamido-4-carboxybutanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its acetylated amino group and carboxylate form make it particularly useful in various applications compared to its analogs.
Propriétés
Numéro CAS |
20640-61-3 |
|---|---|
Formule moléculaire |
C7H10NNaO5 |
Poids moléculaire |
211.15 g/mol |
Nom IUPAC |
sodium;(2S)-2-acetamidopentanedioate;hydron |
InChI |
InChI=1S/C7H11NO5.Na/c1-4(9)8-5(7(12)13)2-3-6(10)11;/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1/t5-;/m0./s1 |
Clé InChI |
OSORPTFXMHWGNO-JEDNCBNOSA-M |
SMILES isomérique |
[H+].CC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+] |
SMILES |
CC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] |
SMILES canonique |
[H+].CC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Monosodium N-acetylglutamate; Sodium N-acetylglutamate (1:1); |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



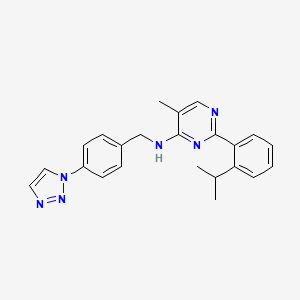

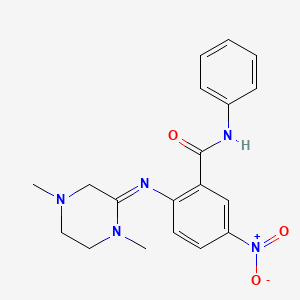

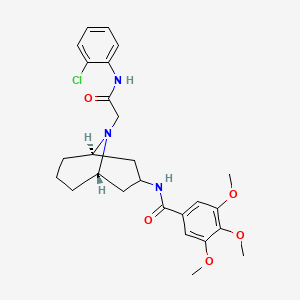

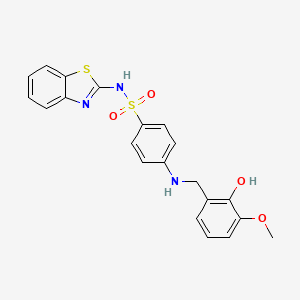
![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)
